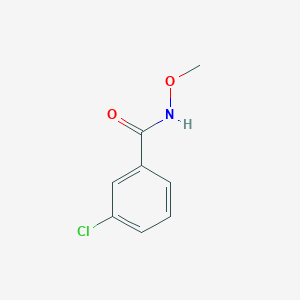
4-(Diphenylmethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diphenylmethyl)phenol, also known as 4-benzhydrylphenol, is an organic compound with the molecular formula C19H16O. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) directly bonded to an aromatic hydrocarbon group.
准备方法
Synthetic Routes and Reaction Conditions
4-(Diphenylmethyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a phenoxide ion. This reaction typically requires strong electron-attracting groups on the aryl halide and very basic nucleophilic reagents .
Another method involves the oxidation of cumene (isopropylbenzene) to form cumene hydroperoxide, which is then treated with dilute acid to yield phenols .
Industrial Production Methods
Industrial production of phenolic compounds often involves the Dow process, where chlorobenzene reacts with sodium hydroxide at high temperatures and pressures. Alternatively, the cumene process, which involves the oxidation of cumene followed by acid treatment, is also widely used .
化学反应分析
Types of Reactions
4-(Diphenylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, making it highly reactive.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Electrophilic Substitution: Various electrophiles, such as halogens, nitrating agents, and sulfonating agents
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Substituted phenols, depending on the electrophile used
科学研究应用
4-(Diphenylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to its phenolic structure.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers and resins.
作用机制
The mechanism of action of 4-(Diphenylmethyl)phenol involves its ability to donate hydrogen atoms or electrons, making it an effective antioxidant. This compound can neutralize free radicals, thereby preventing oxidative damage to cells and tissues . Additionally, its phenolic structure allows it to interact with various molecular targets, including enzymes and receptors, which can modulate biological pathways .
相似化合物的比较
Similar Compounds
Phenol (C6H5OH): The parent compound of phenolic compounds, known for its antiseptic properties.
4-Hexylresorcinol (C12H18O2): A more potent antiseptic with fewer side effects compared to phenol.
4-(Trifluoromethyl)phenol (C7H5F3O): Known for its unique chemical properties due to the presence of trifluoromethyl groups.
Uniqueness
4-(Diphenylmethyl)phenol is unique due to its diphenylmethyl group, which enhances its stability and reactivity compared to simpler phenolic compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various applications .
属性
CAS 编号 |
791-92-4 |
|---|---|
分子式 |
C19H16O |
分子量 |
260.3 g/mol |
IUPAC 名称 |
4-benzhydrylphenol |
InChI |
InChI=1S/C19H16O/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19-20H |
InChI 键 |
GKLBDKZKXSQUHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3'-(Dibenzo[b,d]furan-4-yl)-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B14129637.png)
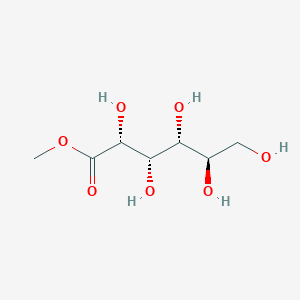
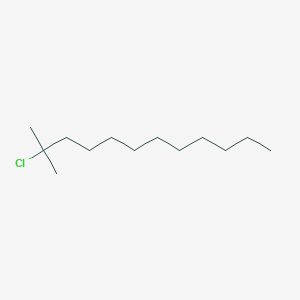
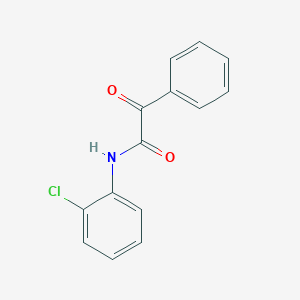
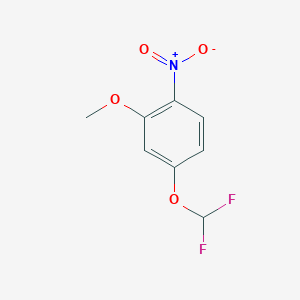
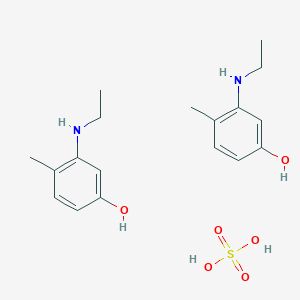
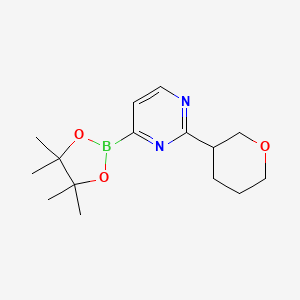
![2-{2-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrrolidin-1-yl}ethanamine](/img/structure/B14129686.png)
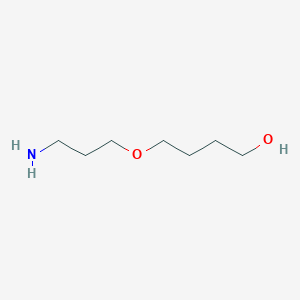
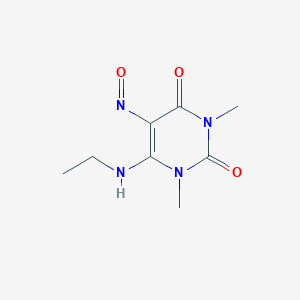
![2-(3-Chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B14129707.png)

![2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14129719.png)
